molecular formula C20H23N5O4S2 B2688181 Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1334374-09-2

Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2688181
CAS No.: 1334374-09-2
M. Wt: 461.56
InChI Key: WVPLNOCSJVREHV-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 1,3,4-oxadiazole ring via a thioacetyl bridge. The oxadiazole is further substituted with a 2-(benzo[d]thiazol-2-yl)ethyl group.

Properties

IUPAC Name

ethyl 4-[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S2/c1-2-28-20(27)25-11-9-24(10-12-25)18(26)13-30-19-23-22-16(29-19)7-8-17-21-14-5-3-4-6-15(14)31-17/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPLNOCSJVREHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, suggesting that the compound may have multiple molecular and cellular effects.

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Biological Activity

Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound characterized by its unique structural components, which include a benzo[d]thiazole moiety and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Structural Overview

The compound can be broken down into several key structural elements:

  • Benzo[d]thiazole : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
  • 1,3,4-Oxadiazole : This heterocyclic ring is often associated with significant pharmacological activities, including anti-inflammatory and antimicrobial effects.
  • Piperazine : A common scaffold in drug design that enhances the bioactivity of compounds.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds featuring the benzo[d]thiazole and oxadiazole moieties. For instance:

  • Case Study : A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong activity (e.g., 19.9 μg/mL against A549 lung adenocarcinoma cells) .

The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]thiazole and oxadiazole rings can enhance cytotoxic effects. The presence of electron-withdrawing groups on the aromatic system has been shown to increase activity .

Antimicrobial Activity

Compounds with similar structural features have also exhibited promising antimicrobial properties:

  • Findings : Research indicates that derivatives containing thiazole rings demonstrate significant activity against a range of pathogens including E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .

The incorporation of thioacetyl groups in the structure appears to enhance the antimicrobial efficacy by facilitating interactions with microbial membranes.

Anticonvulsant Activity

The potential anticonvulsant properties of this compound are noteworthy:

  • Research Insights : Compounds with similar piperazine structures have been evaluated for their ability to prevent seizures in animal models. For example, derivatives showed protective indices indicating effective seizure control .

Table of Biological Activities

Activity TypeModel Organism/Cell LineIC50/MIC ValuesReference
AnticancerA549 (lung adenocarcinoma)19.9 μg/mL
AntimicrobialE. coli, K. pneumoniae6.25 μg/mL
AnticonvulsantMouse modelsProtective Index: 9.2

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance:

  • Mechanism of Action : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the benzo[d]thiazole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
  • Case Studies : In vitro studies demonstrated that derivatives similar to Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 10 to 30 µM, indicating potent activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Research indicates that derivatives with similar structures demonstrate moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Thiazole RingEnhances anticancer activity through increased cellular uptake
Oxadiazole MoietyContributes to apoptosis induction in cancer cells
Piperazine BackboneImproves solubility and bioavailability

Synthetic Approaches

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the thiazole and oxadiazole rings through cyclization reactions.
  • Coupling reactions to attach the piperazine moiety.
  • Final esterification to yield the ethyl ester derivative.

Clinical Trials

Future clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

Structural Modifications

Investigating structural modifications may enhance selectivity and reduce side effects while maintaining or improving therapeutic efficacy.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences
Compound Class Core Heterocycle Substituents Key Functional Groups Reference
Target Compound 1,3,4-Oxadiazole 2-(Benzo[d]thiazol-2-yl)ethyl Piperazine, thioacetyl -
1-Substituted-benzyl-4-(5-nitroaryl-thiadiazolyl)piperazines 1,3,4-Thiadiazole Nitroaryl, benzyl Piperazine, nitro groups [1,2]
Ethyl 5-...thiadiazole-2-carboxylates 1,3,4-Thiadiazole Triazolyl, hydrazono Carboxylate, hydrazone [3]
N-(5-((piperidin-1-yl)ethyl)thio-thiadiazolyl)benzamides 1,3,4-Thiadiazole Piperidinyl, benzamide Thioether, benzamide [10]
2-Benzothiazolylimino-thiazolidinones Thiazolidinone Benzo[d]thiazolylimino, piperazinyl Imino, piperazine [8]
Ethyl-2-(5-benzoxazol-2-ylamine-tetrazolyl)acetates Tetrazole Benzoxazolyl, acetohydrazide Tetrazole, acetohydrazide [9]

Key Observations :

  • Substituent Effects : The 2-(benzo[d]thiazol-2-yl)ethyl group introduces steric bulk and π-π stacking capability, distinguishing it from nitroaryl or benzoxazolyl substituents.
Table 2: Comparative Properties
Property Target Compound 1,3,4-Thiadiazole-Piperazines Thiazolidinone Derivatives
Solubility Moderate (piperazine enhances water solubility) Low (nitro groups increase hydrophobicity) Low (rigid thiazolidinone core)
Electronic Effects Electron-withdrawing oxadiazole Electron-deficient thiadiazole + nitro Electron-rich imino group
Bioactivity Hypothesized enzyme inhibition (benzothiazole) Antimicrobial Acetylcholinesterase inhibition

Notes:

  • The benzothiazole moiety in the target compound is associated with antitumor and anti-inflammatory activities in related structures .
  • Piperazine derivatives often exhibit enhanced CNS penetration, as seen in compounds like 2-benzothiazolylimino-thiazolidinones .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step heterocyclic reactions. A core step includes refluxing intermediates (e.g., benzo[d]thiazole derivatives) with acetic acid buffered with sodium acetate, followed by coupling with piperazine-based moieties. For example, similar oxadiazole-thioacetyl intermediates are synthesized by cyclizing hydrazides with phosphorus oxychloride or refluxing in ethanol . Purification often involves recrystallization from solvents like dioxane or methanol, with TLC monitoring to confirm reaction completion . To optimize purity, ensure stoichiometric control of sodium acetate (buffer) and gradual cooling during recrystallization to minimize impurities .

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